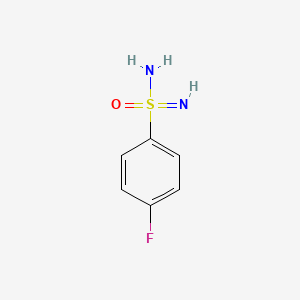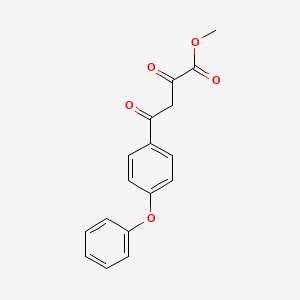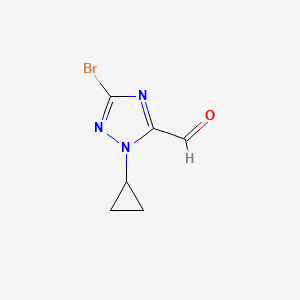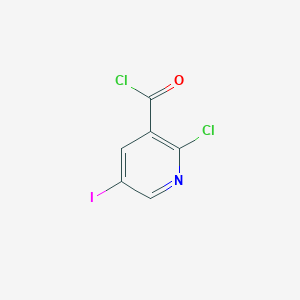
2-Chloro-5-iodonicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodonicotinoyl chloride: is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of both chlorine and iodine atoms attached to a nicotinoyl chloride framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodonicotinoyl chloride typically involves the halogenation of nicotinoyl chloride derivatives. One common method includes the chlorination of 5-iodonicotinic acid followed by conversion to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-iodonicotinic acid or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents under mild heating.
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in organic solvents such as tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products
Scientific Research Applications
2-Chloro-5-iodonicotinoyl chloride is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators, where it serves as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Chloro-5-iodonicotinoyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets often include enzymes and receptors where the compound or its derivatives can bind and modulate activity. The pathways involved typically include halogenation and substitution mechanisms that alter the biological activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoronicotinoyl chloride
- 2-Chloro-5-bromonicotinoyl chloride
- 2-Chloro-5-iodopyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-iodonicotinoyl chloride is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This dual halogenation allows for versatile synthetic applications and the formation of diverse derivatives with potential biological activity.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical properties and reactivity make it a crucial intermediate in the development of new materials and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can facilitate its effective use in various fields.
Properties
Molecular Formula |
C6H2Cl2INO |
|---|---|
Molecular Weight |
301.89 g/mol |
IUPAC Name |
2-chloro-5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2INO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H |
InChI Key |
CJFBCJGFCIVZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


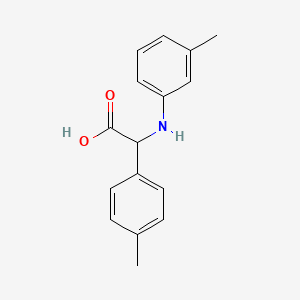
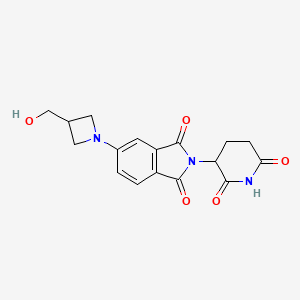
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
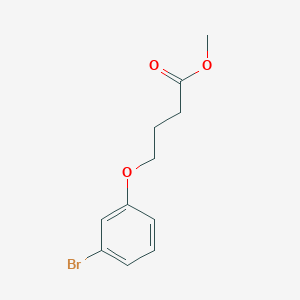
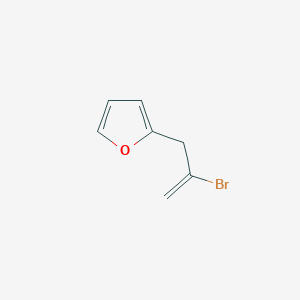
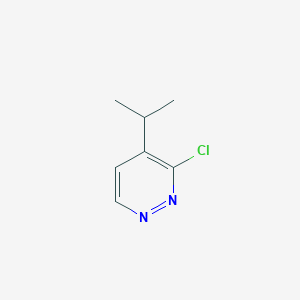
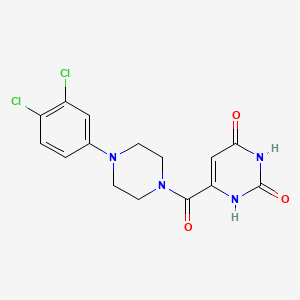
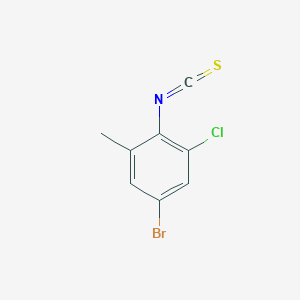
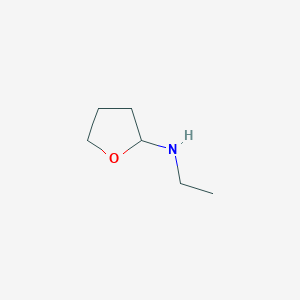
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
